Cas no 14894-18-9 (Dihydrozeatin)

Dihydrozeatin structure
Dihydrozeatin structure
Product Name:Dihydrozeatin
CAS No:14894-18-9
MF:C10H15N5O
MW:221.259001016617
MDL:MFCD00056912
CID:120690
PubChem ID:32021
Update Time:2025-09-27

Dihydrozeatin Chemical and Physical Properties

Names and Identifiers

    • DL-DIHYDROZEATIN
    • (+/-)-DIHYDROZEATIN
    • dl-dihydrozeatin plant cell culture*tested
    • DIHYDROZEATIN (DHZ)
    • 2-Methyl-4-(7H-purin-6-ylamino)-1-butanol
    • DTXSID90933510
    • 1-Butanol, 2-methyl-4-(1H-purin-6-ylamino)-
    • FT-0763513
    • 4-(7H-purin-6-ylamino)-2-methylbutan-1-ol
    • 4-((7H-Purin-6-yl)amino)-2-methylbutan-1-ol
    • 14894-18-9
    • BRN 1215977
    • 23599-75-9
    • AKOS015900963
    • 2-methyl-4-(7H-purin-6-ylamino)butan-1-ol
    • 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol
    • 2-Methyl-4-(1H-purin-6-ylamino)-1-butanol
    • Dihydrozeatin
    • Racemic dihydrozeatin
    • 1-BUTANOL, 2-METHYL-4-(PURIN-6-YLAMINO)-
    • starbld0008370
    • SCHEMBL218770
    • 6-(4-hydroxy-3-methylbutylamino)purine
    • DL-Dihydrozeatin, >=98.0% (HPLC)
    • 2-Methyl-4-(1H-purin-6-ylamino)butan-1-ol
    • HY-119349
    • CS-0067570
    • ( inverted exclamation markA)-Dihydrozeatin
    • 37789-32-5
    • R-(+)-Dihydrozeatin
    • 6-(4-Hydroxy-3-methylbutylamino)-9H-purine
    • G66501
    • XXFACTAYGKKOQB-UHFFFAOYSA-N
    • s-(-)-Dihydrozeatin
    • 14742-97-3
    • MDL: MFCD00056912
    • Inchi: 1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)
    • InChI Key: XXFACTAYGKKOQB-UHFFFAOYSA-N
    • SMILES: OCC(C)CCNC1=C2C(=NC=N1)N=CN2

Computed Properties

  • Exact Mass: 221.12800
  • Monoisotopic Mass: 221.128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: 0.9
  • Topological Polar Surface Area: 86.7A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 162 - 164°C
  • Boiling Point: 553.8±40.0 °C at 760 mmHg
  • Flash Point: 288.7±27.3 °C
  • Refractive Index: 1.681
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 86.72000
  • LogP: 0.85630
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Dihydrozeatin Security Information

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